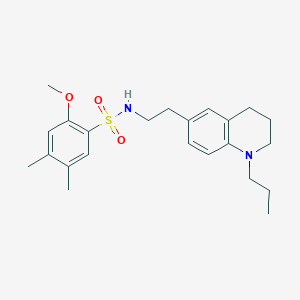
2-methoxy-4,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Methoxy Group : Contributes to the compound's lipophilicity and potential bioactivity.
- Dimethyl Substituents : These groups may influence the compound's interaction with biological targets.
- Benzenesulfonamide Core : Known for its pharmacological properties, this core is often involved in enzyme inhibition.
- Tetrahydroquinoline Moiety : This structure is associated with various biological activities, including neuroprotective effects.
Molecular Formula
The molecular formula of the compound is C20H28N2O2S, indicating a relatively large and complex structure.
Research indicates that compounds similar to 2-methoxy-4,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide may act as selective inhibitors of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to modulate intracellular signaling pathways by increasing cyclic AMP levels, which can lead to various physiological effects such as anti-inflammatory responses and improved cognitive function .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against specific PDE isoforms, which can be correlated with their potential therapeutic effects. For instance:
- PDE4 Inhibition : Compounds structurally related to this sulfonamide have shown IC50 values in the nanomolar range against PDE4, suggesting strong potency .
In Vivo Studies
In vivo studies using animal models have provided insights into the efficacy of such compounds:
- Asthma Models : In models of asthma, PDE inhibitors have been shown to reduce airway hyperreactivity and improve lung function .
- Neuroprotective Effects : Some studies indicate that similar compounds may protect against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
Data Table of Biological Activities
Case Study 1: PDE4 Inhibition in Asthma
A study investigated the effects of a PDE4 inhibitor derived from a similar structure in an ovalbumin-induced asthma model. The results showed significant reductions in methacholine-induced airway hyperreactivity and improved lung histology after treatment with the compound at a dose of 18.3 mg/kg .
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death and improve cognitive function in aged rodents .
科学研究应用
Structure and Composition
The molecular formula of this compound is C21H30N2O4S, with a molecular weight of approximately 402.5 g/mol. The structure features a sulfonamide group, which is known for its significant biological activity. The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human breast cancer cells through modulation of key signaling pathways related to cell survival and apoptosis .
Case Study: Breast Cancer Inhibition
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent against breast cancer.
Antimicrobial Properties
The sulfonamide group within the compound enhances its antimicrobial activity , making it effective against several bacterial strains. It interferes with folate synthesis, which is crucial for bacterial growth and replication.
Case Study: Antibacterial Efficacy
In laboratory settings, this compound showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.
Neuroprotective Effects
The compound may also possess neuroprotective properties , particularly in models of ischemic stroke. Related compounds have been shown to reduce infarct volume and neuronal apoptosis .
Case Study: Ischemic Stroke Model
In animal models of ischemic stroke, administration of this compound led to improved outcomes, including reduced brain damage and enhanced recovery of motor functions.
属性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-5-12-25-13-6-7-20-16-19(8-9-21(20)25)10-11-24-29(26,27)23-15-18(3)17(2)14-22(23)28-4/h8-9,14-16,24H,5-7,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNUHPCFZQVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













